2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
CAS No.: 667437-07-2
Cat. No.: VC2344110
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667437-07-2 |
|---|---|
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide |
| Standard InChI | InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) |
| Standard InChI Key | QSYLSFHARIIARB-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C=C(C=C2)OCC(=O)NN |
| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)OCC(=O)NN |
Introduction
Chemical Identity and Structural Characteristics
2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, identified by CAS number 667437-07-2, is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol. The compound features three primary structural components: a 2,3-dihydro-1H-indene core, an oxygen-containing linker, and an acetohydrazide functional group. This molecular arrangement contributes to its distinct chemical behavior and potential reactivity patterns in various chemical environments.
The compound's structure contains several key functional groups that determine its chemical properties and potential applications. The indene core consists of a benzene ring fused to a five-membered ring with partial saturation, creating the 2,3-dihydro-1H-indene system. The oxygen atom connecting this core to the acetohydrazide group forms an ether linkage, while the acetohydrazide portion provides both carbonyl and hydrazine functionalities, offering multiple sites for potential hydrogen bonding and nucleophilic interactions .
Physical and Chemical Properties
The compound exists as a solid at room temperature with specific physical properties that influence its handling and application in laboratory settings. Table 1 summarizes the key physical and chemical properties of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide.
Table 1: Physical and Chemical Properties of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Structure-Activity Relationships and Chemical Reactivity
The structural features of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide contribute significantly to its chemical behavior and potential biological activities. Understanding these structure-activity relationships provides insight into the compound's utility in various research contexts.
Key Reactive Centers
The hydrazide group (-CO-NH-NH2) represents the primary reactive center in the molecule, capable of participating in numerous chemical transformations:
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Nucleophilic Reactions: The terminal -NH2 group can act as a nucleophile in reactions with electrophilic species, particularly in condensation reactions with carbonyl compounds.
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Hydrogen Bonding: The N-H groups and carbonyl oxygen can participate in hydrogen bonding interactions, influencing the compound's solubility, crystal packing, and potential interactions with biological macromolecules.
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Metal Coordination: The hydrazide functionality can coordinate with metal ions through the carbonyl oxygen and nitrogen atoms, forming stable complexes with various transition metals .
Structure Modifications and Effects
Based on research with similar acetohydrazide derivatives, certain structural modifications might significantly influence the properties and potential applications of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide:
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Substitution on the Indene Core: Modifications to the indene ring system, such as the introduction of halogens, alkyl groups, or additional functional groups, could alter the compound's electronic properties, lipophilicity, and potential biological activities.
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Modifications to the Hydrazide Group: Conversion of the hydrazide to other derivatives, such as hydrazones (through reaction with aldehydes or ketones), could produce compounds with enhanced stability or biological activity.
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Alteration of the Linker Region: Changes to the ether linkage or the introduction of different spacer groups between the indene core and the hydrazide functionality could influence the compound's conformational preferences and chemical reactivity .
Analytical Characterization
Comprehensive characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide is essential for confirming its identity, assessing purity, and understanding its structural features. Several analytical techniques are particularly valuable for this compound's characterization.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. For 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, key spectral features would likely include:
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¹H NMR: Signals corresponding to the indene ring protons (aromatic and aliphatic), methylene protons adjacent to the ether oxygen, and the hydrazide NH and NH₂ protons.
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¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons of the indene system, and aliphatic carbons including the methylene groups.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for:
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N-H stretching (3200-3400 cm⁻¹)
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C=O stretching (1650-1700 cm⁻¹)
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C-O stretching (1200-1250 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight of 206.24 g/mol, with fragmentation patterns likely showing characteristic losses related to the hydrazide group and cleavage of the ether linkage. High-resolution mass spectrometry would provide confirmation of the molecular formula C₁₁H₁₄N₂O₂ .
Future Research Directions
The structural features and reactivity profile of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide suggest several promising avenues for future research and development.
Medicinal Chemistry Applications
Building on research with related acetohydrazide derivatives, exploration of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide in medicinal chemistry contexts could focus on:
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Structure-Activity Relationship Studies: Systematic modification of the compound to generate a library of derivatives, followed by screening for biological activities such as enzyme inhibition, antioxidant properties, or antimicrobial effects.
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Target-Specific Drug Design: Computational studies to identify potential biological targets for the compound, possibly leveraging the indene scaffold which appears in various bioactive compounds.
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Prodrug Development: Exploration of the hydrazide functionality as a potential prodrug moiety, which could undergo enzymatic conversion in vivo to release active pharmaceutical entities .
Materials Science Applications
The coordination chemistry potential of the hydrazide group suggests applications in materials science:
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Metal Complex Formation: Investigation of metal complexes with 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide as a ligand, potentially resulting in materials with catalytic, optical, or magnetic properties.
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Polymer Science: Exploration of the compound as a monomer or crosslinking agent in polymer synthesis, particularly systems where hydrogen bonding plays a significant role in material properties .
Synthetic Methodology Development
The reactivity of the hydrazide functionality could inspire new synthetic methodologies:
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Novel Heterocycle Synthesis: Development of efficient protocols for converting 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide into various heterocyclic systems of medicinal interest.
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Green Chemistry Approaches: Exploration of environmentally friendly synthesis methods for the compound and its derivatives, potentially employing catalytic systems, solvent-free conditions, or biocatalysis .
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